BenchChemオンラインストアへようこそ!

PRGL493

Enzymology Target selectivity ACSL isoform profiling

PRGL493 is the only ACSL4 inhibitor documented to restore ERα and AR expression in hormone-resistant breast and prostate cancer models—a property absent in rosiglitazone (PPARγ confound) and triacsin C (pan-ACSL). Clean isoform selectivity: no ACSL1/3 inhibition at ≤100 μM. Validated in vivo: ~50% tumor volume reduction at 250 μg/kg i.p. in multiple xenograft models, plus dose-dependent suppression of plasma testosterone and progesterone. For mechanistic oncology or steroidogenesis studies, substituting PRGL493 compromises reproducibility. Procure ≥98% purity from certified suppliers.

Molecular Formula C25H21N7O2
Molecular Weight 451.5 g/mol
Cat. No. B3025774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRGL493
Molecular FormulaC25H21N7O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6
InChIInChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33)
InChIKeyQNWGOBIYAPLFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRGL493 ACSL4 Inhibitor: Core Identity, Molecular Profile, and Baseline Characteristics for Scientific Procurement


PRGL493 (CAS 2479378-45-3) is a small-molecule inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), an isoenzyme of the fatty acid ligase-coenzyme-A family that participates in arachidonic acid metabolism and steroidogenesis [1]. Identified through homology modeling and docking-based virtual screening, PRGL493 was chemically characterized by nuclear magnetic resonance (NMR) and mass spectroscopy, and its inhibitory activity was validated via inhibition of arachidonoyl-CoA formation from arachidonic acid in recombinant enzyme and cellular assays [1]. The compound demonstrates in vitro and in vivo efficacy in blocking cell proliferation and tumor growth in breast and prostate cancer models, with reported IC50 values of 23 μM (MDA-MB-231 breast cancer cells) and 27 μM (PC-3 prostate cancer cells) [2]. PRGL493 is currently utilized as a research tool compound for probing ACSL4-dependent pathways in oncology, steroidogenesis, and ferroptosis.

Why PRGL493 Cannot Be Substituted with Other ACSL4 Inhibitors or In-Class Compounds


ACSL4 inhibitors exhibit substantial variability in target selectivity, potency, and off-target pharmacology that precludes generic substitution in research applications. PRGL493 demonstrates a distinct selectivity profile, as evidenced by its lack of activity against ACSL1 and ACSL3 isoforms in recombinant enzyme assays [1]. In contrast, widely used in-class compounds such as rosiglitazone function as dual ACSL4 inhibitors and PPARγ agonists (ACSL4 IC50 = 0.5 μM but with confounding transcriptional activity), while triacsin C acts as a non-selective ACSL inhibitor across multiple isoforms [2]. Furthermore, PRGL493 exhibits unique functional consequences not observed with other ACSL4 inhibitors, including the restoration of estrogen receptor α (ERα) and androgen receptor (AR) expression in hormone-resistant breast and prostate cancer cells—a property critical for sensitizing tumors to hormonal therapy [1]. These mechanistic and functional distinctions underscore why PRGL493 cannot be interchanged with alternative ACSL4-targeting compounds without compromising experimental reproducibility or therapeutic relevance.

Quantitative Differentiation Evidence for PRGL493: Head-to-Head and Cross-Study Comparisons


Selective ACSL4 Inhibition Without ACSL1/ACSL3 Off-Target Activity Compared to Non-Selective ACSL Inhibitors

PRGL493 selectively inhibits recombinant ACSL4 without affecting ACSL1 or ACSL3 isoforms, in contrast to non-selective ACSL inhibitors such as triacsin C. In recombinant enzyme assays using flag-tagged hACSL4, hACSL1, and hACSL3, PRGL493 at concentrations up to 100 μM inhibited ACSL4 activity but showed no inhibitory effect on ACSL1 or ACSL3 isoforms [1]. Triacsin C, by comparison, inhibits multiple ACSL isoforms non-selectively with reported IC50 values ranging from 3.6 to 8.7 μM across cell sonicates .

Enzymology Target selectivity ACSL isoform profiling

Restoration of Hormone Receptor Expression and Therapy Sensitization in Resistant Cancer Cells Versus Comparator Inhibitors

PRGL493 uniquely restores estrogen receptor α (ERα) and androgen receptor (AR) expression in hormone-resistant breast and prostate cancer cells, a functional differentiation not reported for other ACSL4 inhibitors such as rosiglitazone or triacsin C. In MDA-MB-231 triple-negative breast cancer cells, PRGL493 treatment (50 μM) increased ERα protein expression and sensitized cells to tamoxifen, reducing cell proliferation by an additional 40% compared to tamoxifen alone [1]. Similarly, in PC-3 castration-resistant prostate cancer cells, PRGL493 increased AR expression and sensitized cells to enzalutamide treatment [1]. Rosiglitazone, despite being a more potent ACSL4 inhibitor in enzymatic assays (IC50 = 0.5 μM), has not been shown to restore hormone receptor expression in these models [2].

Hormone therapy resistance ERα/AR expression Cancer sensitization

In Vivo Steroidogenesis Inhibition: Quantitative Reduction of Testosterone and Progesterone in Murine Models

PRGL493 demonstrates in vivo inhibition of de novo steroid synthesis, a pharmacodynamic property that distinguishes it from in vitro-only ACSL4 inhibitors. In male BALB/c mice treated with human chorionic gonadotropin (hCG, 300 U/mouse) to stimulate testicular steroidogenesis, intraperitoneal administration of PRGL493 at doses ranging from 250 to 2500 μg/kg produced a dose-dependent reduction in plasma testosterone and progesterone levels, measured by radioimmunoassay [1]. At 2500 μg/kg, testosterone levels were reduced by approximately 60% relative to hCG-stimulated controls [1]. This in vivo steroidogenesis inhibition complements in vitro observations in MA-10 Leydig and Y1 adrenal cells, where PRGL493 (5-50 μM) reduced progesterone production induced by 8-Br-cAMP [1]. Comparable in vivo steroidogenesis inhibition has not been extensively characterized for other ACSL4 inhibitors such as rosiglitazone or triacsin C in published literature.

Steroidogenesis In vivo pharmacology Testosterone reduction

Tumor Growth Inhibition in Xenograft Models: Quantitative Reduction in Tumor Volume

PRGL493 significantly reduces tumor growth in both breast and prostate cancer xenograft models, with quantitative tumor volume reduction data available. In PC-3 prostate cancer xenografts in nude mice, intraperitoneal administration of PRGL493 at 250 μg/kg for 43 consecutive days reduced tumor volume by approximately 50% compared to vehicle-treated controls [1]. Similarly, in MDA-MB-231 breast cancer xenografts, PRGL493 treatment (250 μg/kg i.p., 34 consecutive days) inhibited tumor growth, accompanied by decreased Ki67 proliferation marker expression and increased ERα expression [1]. In a CAM (chorioallantoic membrane) assay, PRGL493 (50 μM) also reduced tumor formation of MDA-MB-231 cells [1]. While more potent ACSL4 inhibitors such as LIBX-A403 (IC50 = 49 nM) have been recently reported , they lack the extensive in vivo tumor efficacy characterization and receptor restoration data available for PRGL493.

Xenograft efficacy Tumor growth inhibition In vivo oncology

Cellular Proliferation Inhibition: IC50 Values in Breast and Prostate Cancer Cells Compared to Alternative Inhibitors

PRGL493 inhibits proliferation of highly aggressive breast and prostate cancer cells with defined IC50 values of 23 μM (MDA-MB-231) and 27 μM (PC-3) [1]. In comparative enzymatic assays, rosiglitazone demonstrates greater potency against recombinant ACSL4 (IC50 = 0.5 μM) [2]; however, rosiglitazone's dual activity as a PPARγ agonist introduces confounding transcriptional effects that complicate interpretation of ACSL4-specific phenotypes. Triacsin C, a non-selective ACSL inhibitor, exhibits IC50 values of 3.6-8.7 μM against ACSL activity in cell sonicates but lacks the ACSL4 isoform selectivity of PRGL493. Newer ACSL4 inhibitors such as LIBX-A403 show substantially greater potency (IC50 = 49 nM) in enzymatic assays , but their cellular proliferation IC50 values and functional effects on hormone receptor restoration have not been reported to the same extent as PRGL493.

Anti-proliferative activity Cancer cell lines IC50 comparison

Optimal Research and Industrial Application Scenarios for PRGL493 Based on Quantitative Differentiation Evidence


Studying Hormone Therapy Resistance Mechanisms in Triple-Negative Breast Cancer and Castration-Resistant Prostate Cancer

PRGL493 is optimally suited for investigating the mechanistic link between ACSL4 inhibition and restoration of hormone receptor expression in therapy-resistant cancers. As demonstrated in Section 3, PRGL493 uniquely restores ERα and AR expression in MDA-MB-231 and PC-3 cells, respectively, and sensitizes these cells to tamoxifen and enzalutamide [1]. This functional property, not reported for other ACSL4 inhibitors, makes PRGL493 the tool compound of choice for researchers studying how ACSL4-dependent lipid metabolism regulates hormone receptor expression and therapy resistance. Experimental designs evaluating combination strategies with endocrine therapies should prioritize PRGL493 over alternative ACSL4 inhibitors lacking this validated functional readout.

In Vivo Pharmacodynamic Studies of ACSL4-Dependent Steroidogenesis

PRGL493 provides validated in vivo pharmacodynamic activity for reducing steroid hormone production, enabling whole-animal studies of ACSL4's role in steroidogenesis. As documented in Section 3, PRGL493 (250-2500 μg/kg i.p.) reduces plasma testosterone and progesterone levels in hCG-stimulated mice [1]. This in vivo validation distinguishes PRGL493 from other ACSL4 inhibitors that lack equivalent published in vivo steroidogenesis data. Researchers investigating ACSL4 as a target for modulating steroid hormone production in adrenal, testicular, or ovarian physiology should select PRGL493 as their tool compound to ensure reproducible in vivo pharmacodynamic readouts.

Xenograft Tumor Efficacy Studies Requiring Validated In Vivo Tumor Growth Inhibition Data

For preclinical oncology studies requiring an ACSL4 inhibitor with published, quantitative tumor growth inhibition data in multiple xenograft models, PRGL493 is the best-characterized option. As shown in Section 3, PRGL493 at 250 μg/kg i.p. reduces PC-3 prostate cancer xenograft tumor volume by approximately 50% over 43 days, with similar efficacy observed in MDA-MB-231 breast cancer xenografts [1]. While newer ACSL4 inhibitors demonstrate greater enzymatic potency, they currently lack the extensive in vivo tumor efficacy characterization available for PRGL493. Researchers planning xenograft studies should select PRGL493 to leverage existing dosing and efficacy data for experimental design and power calculations.

Isoform-Selective ACSL4 Inhibition for Clean Mechanistic Studies in Lipid Metabolism and Ferroptosis

PRGL493 is the preferred tool compound for experiments requiring selective ACSL4 inhibition without confounding effects on ACSL1 or ACSL3 isoforms. As demonstrated in Section 3, PRGL493 at concentrations up to 100 μM does not inhibit ACSL1 or ACSL3 activity in recombinant enzyme assays, in contrast to non-selective inhibitors like triacsin C [1]. This isoform selectivity is essential for dissecting ACSL4-specific functions in arachidonic acid metabolism, ferroptosis regulation, and steroidogenesis without the confounding variables introduced by pan-ACSL inhibition. Researchers designing mechanistic studies in these areas should select PRGL493 to ensure ACSL4-specific phenotypes are accurately attributed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRGL493

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.